

Application Notes and Protocols: Ultrasound-Assisted Extraction of Phenols from Olive Leaves

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Olea europaea (olive) leaf extract*

Cat. No.: B13390560

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Olive leaves (*Olea europaea* L.) are a significant by-product of the olive oil industry, rich in bioactive phenolic compounds, particularly oleuropein and its derivatives.^{[1][2]} These compounds are renowned for their antioxidant, anti-inflammatory, antimicrobial, and anti-cancer properties.^[3] Ultrasound-Assisted Extraction (UAE) is a green, efficient, and low-cost technology for recovering these valuable phenols.^{[2][4]} The technique utilizes acoustic cavitation—the formation, growth, and collapse of microbubbles—to disrupt plant cell walls, enhancing the release of intracellular compounds into the solvent.^[1] This method offers significant advantages over conventional techniques, including shorter extraction times, reduced solvent consumption, and operation at lower temperatures, which helps preserve heat-sensitive compounds.^{[2][5]} These application notes provide detailed protocols for the extraction and analysis of phenolic compounds from olive leaves using UAE.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Phenolic Compounds

This protocol details the procedure for extracting phenolic compounds from dried olive leaves using an ultrasonic probe or bath.

1. Materials and Equipment:

- Dried and powdered olive leaves
- Solvent (e.g., Ethanol/water mixture, 72% ethanol is reported as optimal)[1]
- Ultrasonic device (probe sonicator or ultrasonic bath)[4][6]
- Beakers or flasks
- Centrifuge and centrifuge tubes
- Filter paper (e.g., Whatman No. 1) or syringe filters (0.45 µm)[3]
- Rotary evaporator (optional, for solvent removal)
- Analytical balance

2. Procedure:

- Sample Preparation: Weigh a specific amount of dried, powdered olive leaves (e.g., 0.25 g to 3 g).[4][7]
- Solvent Addition: Add the extraction solvent to the leaf powder at a defined liquid-to-solid ratio (e.g., 15 mL/g to 40 mL/g).[4][8] A 72% ethanol-water mixture has been shown to be effective.[1]
- Ultrasonication:
 - For Probe Sonicator: Place the beaker containing the mixture in a cooling bath (e.g., ice water) to maintain a constant temperature. Immerse the ultrasonic probe into the slurry. Apply ultrasonic waves at a specific amplitude (e.g., 46 µm) and mode (continuous or pulsed) for a designated time (e.g., < 5 minutes to 21 minutes).[1][7]
 - For Ultrasonic Bath: Place the sealed flask containing the mixture into the ultrasonic bath. Operate the bath at a set frequency (e.g., 35 kHz) for a specified duration (e.g., 20 minutes).[4]

- Separation: After extraction, centrifuge the mixture (e.g., at 10,000 rpm for 15 minutes) to separate the supernatant from the solid residue.[9]
- Filtration: Filter the collected supernatant through a 0.45 µm filter to remove any remaining fine particles.[3]
- Storage: Store the resulting extract at a low temperature (e.g., -18°C or 4°C) in a dark container for subsequent analysis.[6][9]

Protocol 2: Determination of Total Phenolic Content (TPC) - Folin-Ciocalteu Method

This spectrophotometric assay quantifies the total phenolic content in the extract, expressed as gallic acid equivalents (GAE).

1. Principle: Phenolic compounds react with the Folin-Ciocalteu reagent (a phosphomolybdate tungstic acid complex) under alkaline conditions (provided by sodium carbonate) to form a blue-colored complex. The intensity of the blue color, measured at ~760-765 nm, is directly proportional to the total phenolic content.[9][10][11]

2. Materials and Reagents:

- Olive leaf extract
- Folin-Ciocalteu reagent (diluted 1:10 with distilled water)[9]
- Sodium carbonate (Na_2CO_3) solution (e.g., 7.5% w/v)[9]
- Gallic acid standard solutions (e.g., 10-100 µg/mL)[9]
- Distilled water
- Spectrophotometer
- Test tubes and pipettes

3. Procedure:

- Sample/Standard Preparation: Pipette an aliquot (e.g., 0.5 mL) of the olive leaf extract or a gallic acid standard solution into a test tube.[9][12]
- Reagent Addition: Add 2.5 mL of the 1:10 diluted Folin-Ciocalteu reagent to the test tube and mix.[9]
- Incubation 1: Allow the mixture to stand for 5 minutes at room temperature.[9][10]
- Alkalization: Add 2.0 mL of the 7.5% sodium carbonate solution, and mix thoroughly.[9]
- Incubation 2: Incubate the mixture in the dark at room temperature for 30-60 minutes.[9]
- Measurement: Measure the absorbance of the solution at 765 nm using a spectrophotometer, with a blank prepared using the extraction solvent instead of the sample. [9]
- Calculation: Construct a standard curve by plotting the absorbance of the gallic acid standards versus their concentrations. Use the linear regression equation of the standard curve to determine the TPC in the extract. Express the results as mg of gallic acid equivalents per gram of dry extract (mg GAE/g).[9]

Protocol 3: Quantification of Individual Phenolic Compounds by HPLC

This protocol outlines the separation and quantification of specific phenols like oleuropein and hydroxytyrosol using High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or UV detector.

1. Materials and Equipment:

- Filtered olive leaf extract
- HPLC system with a C18 reversed-phase column[3][13]
- Mobile Phase A: Acetic acid/water (2.5:97.5) or 0.1% Formic acid in water[3][14]
- Mobile Phase B: Acetonitrile[14]

- Standards of phenolic compounds (e.g., oleuropein, hydroxytyrosol, verbascoside, rutin)
- Syringe filters (0.45 µm)

2. Chromatographic Conditions (Example):

- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[13]
- Detection Wavelength: 280 nm is commonly used for oleuropein and other key phenols.[13][15]
- Flow Rate: 0.3 - 1.0 mL/min.[3]
- Injection Volume: 1-20 µL.[3]
- Gradient Elution: A typical gradient involves starting with a low concentration of organic solvent (Acetonitrile, Mobile Phase B) and gradually increasing it to elute compounds with higher hydrophobicity. An example gradient is:
 - Start with 5-10% B.
 - Linearly increase to 25% B over 20-30 minutes.
 - Further increase to 80-100% B to wash the column.
 - Return to initial conditions to re-equilibrate.[14][15]

3. Procedure:

- Sample Preparation: Dilute the filtered extract with the mobile phase if necessary.
- Standard Curve: Prepare a series of standard solutions of known concentrations for each phenolic compound to be quantified. Inject these standards into the HPLC to create a calibration curve of peak area versus concentration.
- Analysis: Inject the prepared olive leaf extract sample into the HPLC system.

- Identification and Quantification: Identify the phenolic compounds in the extract by comparing their retention times with those of the pure standards. Quantify the concentration of each compound using the calibration curve derived from the standards.[\[13\]](#) Results are typically expressed as mg per gram of dry powdered olive leaves (mg/g DPOL) or dry extract.[\[8\]](#)

Protocol 4: Assessment of Antioxidant Activity - DPPH Radical Scavenging Assay

This assay measures the ability of the extract to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

1. Principle: The DPPH radical has a deep violet color in solution and absorbs strongly at ~517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the radical is reduced to the non-radical form, DPPH-H, causing the solution to change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the extract.[\[16\]](#)[\[17\]](#)

2. Materials and Reagents:

- Olive leaf extract
- DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.25 mM or 100 μ M).[\[16\]](#)[\[18\]](#)
- Methanol or Ethanol[\[16\]](#)[\[18\]](#)
- Trolox or other antioxidant standards (e.g., BHT) for comparison.[\[17\]](#)[\[19\]](#)
- Spectrophotometer
- Test tubes and pipettes

3. Procedure:

- Sample Preparation: Prepare various concentrations of the olive leaf extract in methanol.
- Reaction Mixture: Add a small volume of the extract solution (e.g., 0.1 mL to 1 mL) to a larger volume of the DPPH solution (e.g., 2.9 mL).[\[16\]](#)[\[19\]](#)

- Incubation: Shake the mixture vigorously and incubate it in the dark at room temperature for 30 minutes.[16][19]
- Measurement: Measure the absorbance of the solution at 517 nm against a methanol blank. [16] A control sample containing only the solvent and the DPPH solution is also measured.
- Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
 - % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$
- IC₅₀ Value: The results can be expressed as the IC₅₀ value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals.[16] A lower IC₅₀ value indicates higher antioxidant activity. The activity can also be expressed as Trolox equivalents (TE).[19]

Data Presentation

Table 1: Optimized Ultrasound-Assisted Extraction (UAE) Parameters for Phenol Extraction from Olive Leaves.

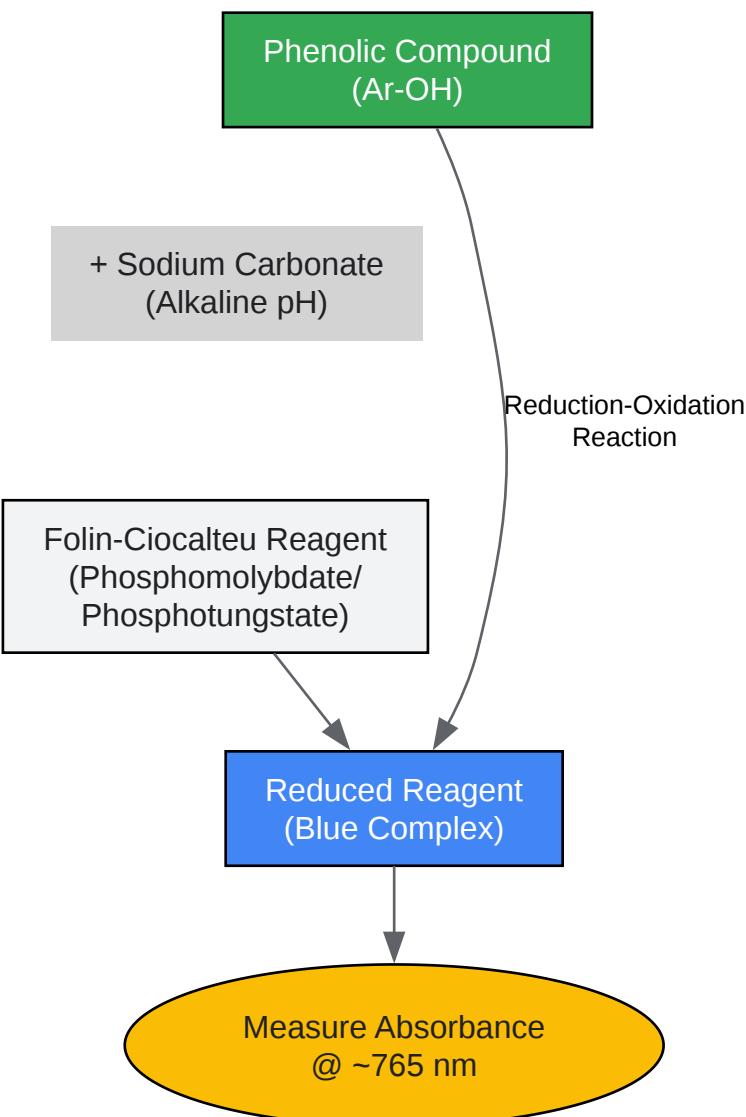
Parameter	Optimal Value	Source
Solvent	72% Ethanol in Water	[1]
Ultrasound Amplitude	46 µm	[1]
Specific Energy	25 J/mL	[1]
Liquid-to-Solid Ratio	15 mL/g	[8]
Sonication Time	< 5 minutes	[1]

| Temperature | 60 °C |[8] |

Table 2: Total Phenolic Content (TPC) and Antioxidant Activity of Olive Leaf Extracts.

Olive Cultivar	TPC (mg GAE/g extract)	Antioxidant Activity (DPPH, IC ₅₀ µg/mL)	Antioxidant Activity (FRAP, µmol Fe II/g extract)	Source
Kalamon	190.65	26.74	-	[14]
Gordal	184.72	20.66	-	[14]
Coratina	155.91	22.95	-	[14]
Mishen	-	-	1971.37	[14]
Fishomi	-	-	1794.57	[14]

| Arbequina | 42.35 | - | 1760.57 | [14] |


Table 3: Concentration of Major Phenolic Compounds in Olive Leaf Extracts Identified by HPLC.

Compound	Concentration (mg/g of dry powdered olive leaves)	Extraction Method	Source
Oleuropein	13.386	UAE	[8]
Verbascoside	0.363	UAE	[8]
Luteolin-4'-O-glucoside	0.527	UAE	[8]
Oleuropein	~6.0	Optimized UAE	[1]

| Hydroxytyrosol | 0.148 | Optimized UAE | [1] |

Visualizations

Caption: Workflow for UAE of phenols from olive leaves and subsequent analysis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Optimized Ultrasound-Assisted Extraction for Enhanced Recovery of Valuable Phenolic Compounds from Olive By-Products [mdpi.com]
- 2. hielscher.com [hielscher.com]
- 3. Oleuropein in Olive Leaves Extract Analyzed with HPLC - AppNote [mtc-usa.com]
- 4. Comparative Extraction of Phenolic Compounds from Olive Leaves Using a Sonotrode and an Ultrasonic Bath and the Evaluation of Both Antioxidant and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of ultrasound-assisted extraction (UAE) of phenolic compounds from olive cake - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]
- 8. Optimization of Ultrasonic-Assisted Extraction of Major Phenolic Compounds from Olive Leaves (*Olea europaea* L.) Using Response Surface Methodology | MDPI [mdpi.com]
- 9. scribd.com [scribd.com]
- 10. mdpi.com [mdpi.com]
- 11. The Chemistry Behind the Folin–Ciocalteu Method for the Estimation of (Poly)phenol Content in Food: Total Phenolic Intake in a Mediterranean Dietary Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Study of phenolic composition of olive fruits: validation of a simple and fast HPLC-UV method | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 14. Investigation of phenolic compounds and antioxidant activity of leaves extracts from seventeen cultivars of Iranian olive (*Olea europaea* L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. dietfactor.com.pk [dietfactor.com.pk]
- 18. Assessment of the antioxidant activity of an olive oil total polyphenolic fraction and hydroxytyrosol from a Greek *Olea europaea* variety in endothelial cells and myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative Extraction of Phenolic Compounds from Olive Leaves Using a Sonotrode and an Ultrasonic Bath and the Evaluation of Both Antioxidant and Antimicrobial Activity [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Ultrasound-Assisted Extraction of Phenols from Olive Leaves]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13390560#ultrasound-assisted-extraction-of-phenols-from-olive-leaves>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com